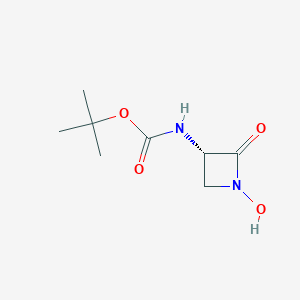

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Description

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBKFUFXCHRYDR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503692 | |

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71405-01-1 | |

| Record name | tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone, bearing the CAS number 71405-01-1, is a pivotal chiral building block in contemporary medicinal chemistry. Its significance is most profoundly demonstrated in its role as a key intermediate in the synthesis of avibactam, a potent, non-β-lactam β-lactamase inhibitor. The unique structural features of this azetidinone derivative, including its stereochemistry and the presence of a hydroxyl group on the nitrogen atom of the β-lactam ring, are crucial for its utility in constructing complex bioactive molecules. This guide provides a comprehensive overview of the synthesis, characterization, and application of this important compound, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of the Azetidinone Core

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that forms the core structure of some of the most important antibiotics in history, including penicillins and cephalosporins.[1] These molecules function by inhibiting bacterial cell wall biosynthesis.[2] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a property exploited in its biological mechanism of action.

This compound represents a sophisticated evolution of the simple azetidinone scaffold. The N-hydroxy functionality is a key feature that distinguishes it from classical β-lactam antibiotics and is integral to the mechanism of action of the final drug products it is used to synthesize. The Boc (tert-butoxycarbonyl) protecting group on the 3-amino substituent allows for controlled and selective chemical transformations during multi-step syntheses.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification.

| Property | Value |

| CAS Number | 71405-01-1 |

| Molecular Formula | C₈H₁₄N₂O₄ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (S)-configuration at C3 |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and efficient strategy starts from readily available chiral precursors, such as L-serine. The synthetic pathway is designed to construct the strained four-membered ring with the desired substituents in the correct spatial orientation.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals its connection to L-serine, a naturally occurring amino acid. The core azetidinone ring can be formed through an intramolecular cyclization of a suitably functionalized β-amino acid derivative.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Illustrative)

While specific industrial processes are often proprietary, the following protocol illustrates a common academic approach starting from N-Boc-L-serine. This process highlights the key chemical transformations and the rationale behind them.

Step 1: Esterification of N-Boc-L-serine The carboxylic acid of N-Boc-L-serine is first converted to an ester, typically a methyl or ethyl ester, to protect it from participating in subsequent reactions. This is often achieved using a mild esterification agent in the presence of a base.[3]

Step 2: Activation of the Hydroxyl Group The primary hydroxyl group of the serine backbone is a poor leaving group. To facilitate the subsequent intramolecular cyclization, it must be converted into a better leaving group. This is commonly achieved by mesylation or tosylation, reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

Step 3: Intramolecular Cyclization to form the Azetidinone Ring Treatment of the activated ester with a suitable base promotes an intramolecular SN2 reaction. The amino group nitrogen attacks the carbon bearing the leaving group, displacing it and forming the four-membered azetidinone ring. The stereochemistry at the C3 position is retained from the starting L-serine.

Step 4: N-Hydroxylation The final step involves the introduction of the hydroxyl group onto the nitrogen of the azetidinone ring. This can be accomplished through various methods, including oxidation of the N-unsubstituted azetidinone.

Note: The Boc protecting group is crucial throughout this process as it prevents the amino group from undergoing unwanted side reactions and directs the desired cyclization.[]

Role in the Synthesis of Avibactam

The primary and most significant application of this compound is as a key building block in the synthesis of Avibactam.[5][6] Avibactam is a non-β-lactam, β-lactamase inhibitor that is used in combination with β-lactam antibiotics to treat infections caused by resistant bacteria.[7]

The synthesis of avibactam from this intermediate involves several key transformations, including the deprotection of the Boc group, formation of a urea linkage, and subsequent sulfation. The stereochemistry and the N-hydroxy group of the starting azetidinone are critical for the final structure and biological activity of avibactam.

Caption: Simplified synthetic pathway from the title compound to Avibactam.

Mechanism of Action in β-Lactamase Inhibition

When incorporated into a molecule like avibactam, the structural motif derived from this compound plays a direct role in the inhibition of β-lactamase enzymes. Unlike traditional β-lactam antibiotics that are hydrolyzed by these enzymes, avibactam acts as a covalent but reversible inhibitor.

The mechanism involves the nucleophilic attack of the active site serine residue of the β-lactamase on the carbonyl carbon of the azetidinone-derived core of avibactam. This forms a stable carbamoyl-enzyme intermediate, effectively inactivating the enzyme. The N-hydroxy group and the overall conformation of the molecule are crucial for its binding affinity and inhibitory potency.

Analytical Characterization

The purity and identity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4 ppm), protons on the azetidinone ring (multiplets in the 3-5 ppm range), and the NH and OH protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the azetidinone (around 170 ppm), the carbons of the Boc group, and the carbons of the azetidinone ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (202.21 g/mol ), often observed as [M+H]⁺ or [M+Na]⁺ adducts. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the β-lactam (around 1750-1780 cm⁻¹), the C=O of the Boc group (around 1690-1710 cm⁻¹), and N-H and O-H stretches. |

| Chiral HPLC | A single major peak confirming the enantiomeric purity of the (S)-isomer. |

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the ingenuity of modern synthetic chemistry and its impact on drug discovery. Its unique structure, carefully crafted through stereoselective synthesis, provides the essential framework for the development of life-saving drugs like avibactam. A thorough understanding of its synthesis, properties, and applications is invaluable for scientists and researchers working at the forefront of pharmaceutical development.

References

-

The Critical Role of Intermediates: Understanding the Synthesis of Avibactam. (URL: [Link])

-

The Synthesis of Avibactam Intermediate 1: Process, Purity, and Pharmaceutical Applications. (URL: [Link])

-

Development of a Manufacturing Route to Avibactam, a β‑Lactamase Inhibitor. (URL: [Link])

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (URL: [Link])

-

Azetidinone: Different methods of synthesis and its biological profile. (URL: [Link])

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (URL: [Link])

-

Synthesis and biological study of Azetidinone derivatives. (URL: [Link])

-

Synthesis of 3-(Cbz-amino)-2-azetidinone. (URL: [Link])

-

azetidine - Organic Syntheses Procedure. (URL: [Link])

-

Method for synthesizing beta-lactamase inhibitor Avibactam. (URL: [Link])

- CN111116587A - Preparation method of avibactam intermedi

- CN106565712A - Preparation method of avibactam sodium intermedi

- CN108239089B - Method for synthesizing avibactam sodium. (URL: )

- CN117586177A - Preparation method of avibactam intermedi

-

70 - Organic Syntheses Procedure. (URL: [Link])

- CN102020589B - Tert-butyl carbamate derivative and preparation method and applic

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 5. CN111116587A - Preparation method of avibactam intermediate compound - Google Patents [patents.google.com]

- 6. CN106565712A - Preparation method of avibactam sodium intermediate - Google Patents [patents.google.com]

- 7. Method for synthesizing beta-lactamase inhibitor Avibactam - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Abstract

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a chiral, protected amino-β-lactam featuring a synthetically important N-hydroxy moiety. As a key intermediate in the development of novel therapeutics, a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the core physicochemical attributes of this molecule, including its structural features, solubility, stability, and key descriptors such as melting point, pKa, and LogP. Due to the novelty of this specific compound, this guide synthesizes data from closely related structural analogs and foundational chemical principles to project its properties. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of these characteristics, ensuring a robust framework for its application in research and development.

Introduction: Structural and Functional Significance

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the active core of β-lactam antibiotics.[1] The title compound, this compound, integrates several key structural features that dictate its chemical behavior and potential applications:

-

The β-Lactam Core: This strained four-membered ring is susceptible to nucleophilic attack, a property crucial for the biological activity of many β-lactam-containing drugs.[2]

-

The (S)-3-amino Group: The stereochemistry at the C3 position is critical for specific molecular interactions. The amino group itself introduces a site for hydrogen bonding and further functionalization.

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that increases lipophilicity and is readily removable under acidic conditions, allowing for selective reactions at other sites.[3][4]

-

The N-hydroxy Moiety: This feature transforms the amide into a hydroxamic acid derivative. Hydroxamic acids are known for their ability to chelate metal ions and often exhibit unique reactivity and acidity compared to simple amides.[5][6]

This unique combination of functional groups suggests potential applications beyond traditional antibiotics, including roles as enzyme inhibitors or advanced synthetic intermediates.

Projected Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical properties is essential for its handling, formulation, and development as a potential therapeutic agent. The following sections project the key properties of this compound based on its structural components and data from analogous compounds.

Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, a crystalline solid form is expected. The presence of the polar N-hydroxy and amino groups, capable of hydrogen bonding, would suggest a relatively high melting point. However, the bulky, non-polar N-Boc group can disrupt crystal packing, potentially lowering the melting point compared to its deprotected counterpart.

Table 1: Melting Points of Analogous Compounds

| Compound Name | Structure | Melting Point (°C) | Reference |

| Boc-L-alanine | Boc-NH-CH(CH₃)-COOH | 79-83 | [7] |

| BOC-ON | C₁₃H₁₄N₂O₃ | 87-89 | [8] |

| 2-Azetidinone | C₃H₅NO | 73-74 | [9] |

Based on these analogs, the melting point of this compound is likely to be in the range of 80-150 °C. Empirical determination is essential for confirmation.

Solubility Profile

Solubility is a critical factor in drug delivery and formulation. The solubility of this compound is expected to be a balance of its hydrophilic and lipophilic features.

-

Aqueous Solubility: The N-hydroxy and amino groups can participate in hydrogen bonding with water, contributing to aqueous solubility. However, the bulky tert-butyl group of the Boc protecting group significantly increases lipophilicity, which will likely limit its solubility in water. Amphoteric β-lactams often exhibit U-shaped pH-solubility profiles, with minimum solubility at their isoelectric point.[10][11]

-

Organic Solubility: The presence of the Boc group generally enhances solubility in a range of organic solvents.[8] Good solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. It is also expected to be soluble in alcohols such as methanol and ethanol.

Stability

The stability of the β-lactam ring is a key concern. The ring strain makes it susceptible to hydrolysis, particularly under basic conditions which promote nucleophilic attack on the carbonyl carbon.[12] The N-hydroxy group, forming a hydroxamic acid, introduces additional stability considerations. Hydroxamic acids themselves can be reactive, but the overall stability will be pH-dependent.[5] The Boc group is stable to a wide range of conditions but is labile to strong acids.[4]

A comprehensive stability analysis should involve subjecting the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) and monitoring its degradation using a stability-indicating HPLC method.[13]

Acidity (pKa)

The primary acidic proton in this compound is on the N-hydroxy group. Hydroxamic acids are generally more acidic than the corresponding amides.[14][15] The pKa of the N-OH proton is expected to be in the range of 8.5 to 9.5, similar to other hydroxamic acids.[5] The N-H of the Boc-protected amine is significantly less acidic, with a pKa likely well above 15.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the large, non-polar Boc group is expected to make a significant contribution to the lipophilicity of the molecule. While the N-hydroxy and amino groups add polarity, the overall LogP is predicted to be positive, indicating a preference for the lipid phase.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the stereochemistry of the β-lactam ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the β-lactam ring (typically around 1740-1760 cm⁻¹), the C=O of the Boc group (around 1690 cm⁻¹), and the N-H and O-H stretching frequencies.[16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound and for conducting stability studies. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

Experimental Protocols

The following protocols provide a framework for the empirical determination of the key physicochemical properties of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal behavior of the compound.

Caption: Workflow for Melting Point Determination using DSC.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C) at a rate of 10°C/min under a nitrogen atmosphere.

-

Cool the sample back to 25°C at 10°C/min.

-

Perform a second heating ramp under the same conditions as the first.

-

-

Data Analysis: Analyze the thermogram from the second heating ramp to determine the onset and peak of the melting endotherm. The peak of the endotherm is reported as the melting point (Tm).

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous media at different pH values.

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid should be visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sampling and Separation: Withdraw an aliquot from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

-

Calculation: The determined concentration represents the equilibrium solubility at that specific pH.

Stability Assessment by HPLC

Objective: To evaluate the stability of the compound under forced degradation conditions.

Caption: Workflow for Forced Degradation Stability Study.

Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC method that separates the parent compound from any potential degradation products.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic: Dilute the stock solution in 0.1 M HCl.

-

Basic: Dilute the stock solution in 0.1 M NaOH.

-

Oxidative: Dilute the stock solution in 3% H₂O₂.

-

Thermal: Store a solution of the compound at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose a solution of the compound to UV and visible light.

-

-

Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by the stability-indicating HPLC method.

-

Evaluation: Calculate the percentage of the parent compound remaining at each time point and observe the formation of any degradation products.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a chiral amino-β-lactam core, a versatile N-Boc protecting group, and a reactive N-hydroxy functionality. While empirical data for this specific compound is not yet widely available, a detailed projection of its physicochemical properties can be made based on established chemical principles and data from analogous structures. This guide provides a foundational understanding of its expected melting point, solubility, stability, acidity, and lipophilicity. The provided experimental protocols offer a robust framework for researchers to empirically determine these critical parameters, thereby facilitating its effective use in synthesis and drug discovery endeavors.

References

-

bepls. (n.d.). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved from [Link]

-

MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Acidity of hydroxamic acids and amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Acidity of hydroxamic acids and amides. Retrieved from [Link]

-

PubMed. (n.d.). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

The Journal of Phytopharmacology. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. Retrieved from [Link]

- Google Patents. (n.d.). A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.

-

National Center for Biotechnology Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

PubMed. (n.d.). Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Azetidinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

-

University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Progress in the Synthesis and Chemistry of Azetidinones. Retrieved from [Link]

-

University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

University of Wisconsin. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 7. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Azetidinone | C3H5NO | CID 136721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. impactfactor.org [impactfactor.org]

- 14. Acidity of hydroxamic acids and amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. bepls.com [bepls.com]

The Enigmatic Role of N-Boc Protected Azetidinones in Biological Systems: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling the Potential of a Protected Core

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, a property ingeniously exploited to inhibit bacterial cell wall synthesis.[3][4] However, the journey of an azetidinone-based compound from a synthetic intermediate to a potent therapeutic agent is often nuanced, with every functional group playing a critical role. This guide delves into the intriguing world of N-Boc protected azetidinone compounds, exploring their synthesis, diverse biological activities, and the often-understated influence of the tert-butyloxycarbonyl (Boc) protecting group. While frequently viewed as a transient synthetic tool, we will explore the causality behind its use and its potential impact on the biological profile of these fascinating molecules.

Section 1: The Synthetic Imperative - Why N-Boc Protection?

The construction of the azetidinone ring, most commonly via the Staudinger [2+2] cycloaddition of a ketene and an imine, is a cornerstone of β-lactam synthesis.[5][6] The nitrogen atom of the resulting lactam is a nucleophilic center, and its reactivity can interfere with subsequent synthetic transformations or be a key determinant of the final compound's biological activity. The N-Boc group, introduced to protect this nitrogen, offers several strategic advantages in the synthesis of complex azetidinone derivatives.

The primary rationale for employing the N-Boc protecting group is to modulate the reactivity of the azetidinone nitrogen. This allows for selective functionalization at other positions of the molecule without undesired side reactions. Furthermore, the Boc group's steric bulk can influence the stereochemical outcome of reactions, guiding the formation of specific diastereomers. Its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), without compromising the integrity of the often-sensitive β-lactam ring, makes it an invaluable tool for synthetic chemists.[7][8]

Section 2: A Spectrum of Biological Activities

While the N-Boc group is often removed in the final active pharmaceutical ingredient, there is a growing body of research exploring the biological activities of N-Boc protected azetidinone intermediates themselves. This section will explore the diverse pharmacological landscape of these compounds.

Antibacterial and β-Lactamase Inhibitory Activity

The quintessential biological activity of azetidinones is their antibacterial effect, primarily through the inhibition of penicillin-binding proteins (PBPs) involved in bacterial cell wall biosynthesis.[9] While many potent antibiotics feature an unsubstituted or acylated lactam nitrogen, N-Boc protected azetidinones have also been investigated for their antibacterial potential.

The presence of the bulky N-Boc group can influence the interaction of the azetidinone with the active site of PBPs. Furthermore, in an era of widespread antibiotic resistance, the inhibition of β-lactamase enzymes, which degrade β-lactam antibiotics, is a critical therapeutic strategy.[][11] Some N-substituted azetidinones have shown promise as β-lactamase inhibitors, and the N-Boc moiety could play a role in modulating this activity.[12]

Anticancer Activity

The therapeutic reach of azetidinones extends beyond infectious diseases into the realm of oncology. Numerous studies have reported the cytotoxic effects of novel azetidinone derivatives against various cancer cell lines.[1][13] The proposed mechanisms of action are diverse and include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of critical cellular enzymes. The lipophilicity and steric hindrance imparted by the N-Boc group can significantly alter a molecule's ability to cross cell membranes and interact with intracellular targets, thereby influencing its anticancer potency.

Enzyme Inhibition

The strained four-membered ring of azetidinone makes it an effective scaffold for designing inhibitors of various enzymes beyond those involved in bacterial cell wall synthesis. Reports have highlighted the potential of azetidinone derivatives to inhibit enzymes such as cholesterol absorption inhibitors, human tryptase and chymase inhibitors, and vasopressin V1a antagonists.[14] The N-Boc group can influence the binding affinity and selectivity of these compounds for their respective enzymatic targets.

Section 3: Experimental Protocols - From Synthesis to Biological Evaluation

To provide a practical framework for researchers, this section details a representative synthesis of an N-Boc protected azetidinone and outlines standard protocols for evaluating its biological activity.

Synthesis of a Representative N-Boc Protected Azetidinone

This protocol describes the synthesis of a generic N-Boc protected 4-aryl-azetidin-2-one via the Staudinger cycloaddition.

Experimental Workflow: Synthesis of N-Boc Protected Azetidinone

Figure 1: General workflow for the synthesis of N-Boc protected azetidinones.

Step-by-Step Methodology:

-

Schiff Base Formation:

-

To a solution of an aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add an N-Boc-protected amine (1.0 eq).

-

Add a dehydrating agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and stir the mixture at room temperature for 4-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude imine (Schiff base). This is often used in the next step without further purification.

-

-

[2+2] Cycloaddition (Staudinger Reaction):

-

Dissolve the crude imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution.

-

Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected azetidinone.

-

Biological Evaluation Protocols

3.2.1 In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[15]

Experimental Workflow: Antibacterial Susceptibility Testing

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Prepare a stock solution of the N-Boc protected azetidinone in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.2 In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.

Step-by-Step Methodology:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-Boc protected azetidinone for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 4: Data Interpretation and Structure-Activity Relationships

The biological data obtained from these assays can be compiled to establish structure-activity relationships (SAR). This involves correlating the structural features of the synthesized N-Boc protected azetidinones with their observed biological activities.

Table 1: Representative Biological Activity Data of Azetidinone Derivatives

| Compound ID | N1-Substituent | C4-Substituent | Antibacterial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 | Reference |

| 1 | H | 4-methoxyphenyl | >128 | 58.86 | [13] |

| 2 | Boc | 4-chlorophenyl | Not Reported | 28.66 | [1] |

| 3 | H | 2,4-dimethylaminophenyl | Good activity | Not Reported | [4] |

| 4 | Tosyl | 4-aryl | >512 | Not Reported | [15] |

| 5 | Benzamido | Styryl | Not Reported | 28.66 | [1] |

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Direct comparison between studies may be limited due to variations in experimental conditions.

The data suggests that the nature of the substituent at the N1 and C4 positions of the azetidinone ring significantly influences biological activity. While a free N-H may be crucial for some antibacterial activities, the presence of a bulky group like Boc or other substituents can enhance anticancer potency.

Conclusion: A Scaffold of Continuing Promise

N-Boc protected azetidinone compounds represent a fascinating and evolving area of drug discovery. While the Boc group is undeniably a powerful tool in synthetic chemistry, its role in the biological activity of the final molecule is a subject that warrants further investigation. This guide has provided a comprehensive overview of their synthesis, a survey of their diverse biological activities, and detailed experimental protocols to empower researchers in this field. The continued exploration of this privileged scaffold, with a keen eye on the interplay between structure, protection, and biological function, will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (URL not provided)

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. (URL not provided)

- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. (URL not provided)

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL not provided)

-

Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014). [Link]

- Synthesis and Biological Significance of Some 2-Azetidinone Deriv

- Synthesis, antibacterial and anticancer activity of novel bis-azetidinones - JOCPR. (URL not provided)

- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). (URL not provided)

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE | Journal of Pharmaceutical Negative Results. (2022). [Link]

- Chemistry and biological activities of 2-azetidinone derivatives – A mini-review - GLOBAL SCITECH OCEAN Publishing Company. (URL not provided)

- Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (URL not provided)

- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC - NIH. (URL not provided)

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC - NIH. (URL not provided)

- Synthesis and biological study of Azetidinone deriv

- A REVIEW ON 2-AZETEDINONES. (URL not provided)

- BIOACTIVE AZETIDINONE: A REVIEW - TIJER. (URL not provided)

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021). [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - ResearchGate. (2007). [Link]

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (URL not provided)

- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (URL not provided)

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL not provided)

- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL not provided)

-

Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams - PubMed. (2017). [Link]

- Enzyme Inhibitors in Antibacterial Therapy - BOC Sciences. (URL not provided)

- Biochemical exploration of β-lactamase inhibitors - PMC - NIH. (URL not provided)

- Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (URL not provided)

- Drug Discovery in the Field of β-Lactams: An Academic Perspective - MDPI. (URL not provided)

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. chemijournal.com [chemijournal.com]

- 6. jgtps.com [jgtps.com]

- 7. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 11. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Azetidinone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanisms of Action of 2-Azetidinone Derivatives

Introduction: The Enduring Legacy of the β-Lactam Ring

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that holds a place of distinction in the annals of medicinal chemistry. Initially catapulted to fame as the core pharmacophore of penicillin, the first discovered antibiotic, its utility has since expanded far beyond the realm of infectious diseases.[1][2][3] Today, 2-azetidinone derivatives represent a versatile class of therapeutic agents with a remarkable diversity of biological activities, including cholesterol absorption inhibition, anticancer, and anti-inflammatory effects.[4][5][6][7] This guide provides a detailed exploration of the multifaceted mechanisms of action of 2-azetidinone derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: Inhibition of Cholesterol Absorption - The Ezetimibe Story

One of the most significant non-antibiotic applications of the 2-azetidinone scaffold is in the management of hypercholesterolemia. Ezetimibe, a prominent 2-azetidinone derivative, effectively lowers cholesterol levels by a unique mechanism of action that is distinct from that of statins.[8][9]

Molecular Target: Niemann-Pick C1-Like 1 (NPC1L1) Protein

The primary molecular target of ezetimibe is the Niemann-Pick C1-like 1 (NPC1L1) protein.[8][10][11] NPC1L1 is a transmembrane protein predominantly expressed on the brush border of enterocytes in the small intestine and also found in hepatocytes.[10][11] It plays a pivotal role in the absorption of dietary and biliary cholesterol.

Mechanism of Inhibition

Ezetimibe and its active glucuronide metabolite exert their effect by binding directly to the NPC1L1 protein.[12][13] This binding event inhibits the internalization of the NPC1L1/cholesterol complex.[12] Specifically, ezetimibe is thought to prevent the interaction of the NPC1L1/sterol complex with the clathrin/AP2 complex, which is essential for the endocytosis of cholesterol into the enterocyte.[11][12] By blocking this crucial step, ezetimibe effectively reduces the amount of cholesterol absorbed from the gut, leading to a decrease in the delivery of cholesterol to the liver.[11][13] This reduction in hepatic cholesterol stores upregulates the expression of LDL receptors on hepatocytes, which in turn increases the clearance of LDL-cholesterol from the circulation.[13]

Diagram: Mechanism of Ezetimibe Action

Caption: β-lactam antibiotics inhibit bacterial cell wall synthesis by inactivating PBPs.

Experimental Protocols for Assessing Antimicrobial Activity

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

-

Serial Dilution of Test Compound: The 2-azetidinone derivative is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls:

-

Positive Control: Wells containing only the growth medium and the bacterial inoculum (to ensure bacterial growth).

-

Negative Control: Wells containing only the growth medium (to check for sterility).

-

Standard Antibiotic: A known antibiotic is included as a reference.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Data Interpretation: A lower MIC value indicates greater antimicrobial potency.

Trustworthiness of the Protocol: This is a standardized and reproducible method widely used in microbiology to quantify the in vitro activity of antimicrobial agents.

Part 3: Emerging Frontiers - Anticancer Mechanisms of 2-Azetidinone Derivatives

More recently, the 2-azetidinone scaffold has been explored for its potential as an anticancer agent, with several derivatives demonstrating promising cytotoxic activity against various cancer cell lines. [14][15][16][17]The mechanisms of action in this context are more diverse and appear to be cell-type and compound-specific.

Targeting Cell Survival Pathways: The AKT/GSK-3β Axis

One of the identified mechanisms involves the inhibition of key cell survival pathways. For instance, certain 2-azetidinone derivatives have been shown to target the PI3K/AKT signaling pathway. [14]Specifically, a derivative, 19w, was found to decrease the phosphorylation of AKT and its downstream target, GSK-3β, leading to a reduction in AKT kinase activity. [14]This inhibition of a critical pro-survival pathway can induce apoptosis and arrest the cell cycle in cancer cells. [14]

Induction of Apoptosis and Cell Cycle Arrest

Several studies have reported that 2-azetidinone derivatives can induce apoptosis in cancer cells. [14]This is often accompanied by an increased expression of pro-apoptotic genes like p53 and Bax, and a decreased expression of anti-apoptotic proteins. [14]Furthermore, these compounds can cause cell cycle arrest, often at the G1 phase, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs). [14]

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 19w | MCF-7 (Breast) | 5.79 ± 0.01 | Inhibition of AKT/GSK-3β pathway, apoptosis induction, G1 cell cycle arrest | [14] |

| 19w | MDA-MB-231 (Breast) | 6.86 ± 0.009 | Inhibition of AKT/GSK-3β pathway, apoptosis induction, G1 cell cycle arrest | [14] |

| 17 | MCF-7 (Breast) | 28.66 | Not specified | [15] |

Diagram: Anticancer Workflow for 2-Azetidinone Derivatives

Caption: A typical workflow for evaluating the anticancer potential of 2-azetidinone derivatives.

Conclusion

The 2-azetidinone scaffold continues to be a source of remarkable therapeutic innovation. From its foundational role in combating bacterial infections to its more recent applications in cardiovascular disease and oncology, the versatility of this simple four-membered ring is undeniable. A thorough understanding of the diverse mechanisms of action of 2-azetidinone derivatives is paramount for the rational design and development of novel therapeutics. This guide has provided a comprehensive overview of the key mechanisms, supported by experimental protocols, to aid researchers in their quest to unlock the full potential of this privileged chemical motif.

References

- Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials. (n.d.). Scilit.

-

Ezetimibe - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. (n.d.). EBM Consult. Retrieved January 12, 2026, from [Link]

-

Ezetimibe Mechanism of Action. (n.d.). My Endo Consult. Retrieved January 12, 2026, from [Link]

-

Ezetimibe therapy: mechanism of action and clinical update. (2012). Vascular Health and Risk Management. Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor. Retrieved January 12, 2026, from [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (2009). International Journal of ChemTech Research. Retrieved January 12, 2026, from [Link]

-

2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 12, 2026, from [Link]

-

BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER. Retrieved January 12, 2026, from [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (2016). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]

-

Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. (2020). Global SciTech Ocean Publishing Company. Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Al-Zahraa Journal for Health and Medical Sciences. Retrieved January 12, 2026, from [Link]

-

2-Azetidinone – A new profile of various pharmacological activities. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

-

2-Azetidinone--a new profile of various pharmacological activities. (2010). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. (1985). The Journal of Antibiotics. Retrieved January 12, 2026, from [Link]

-

2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

-

2-Azetidinone derivatives: design, synthesis and evaluation of cholesterol absorption inhibitors. (2009). European Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Design and Synthesis of 2-Azetidinone Cholesterol Absorption Inhibitors. (2008). Bentham Science Publishers. Retrieved January 12, 2026, from [Link]

-

A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

-

2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. (2014). ChemInform. Retrieved January 12, 2026, from [Link]

-

Carboxy-substituted 2-azetidinones as cholesterol absorption inhibitors. (2001). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (1996). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

A REVIEW ON 2-AZETEDINONES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

How Do 2-Azetidiones Work? Uses, Side Effects, Drug Names. (2021). RxList. Retrieved January 12, 2026, from [Link]

-

Synthesis of bioactive 2-azetidinones and their pharmacological activity. (2024). ScienceGate. Retrieved January 12, 2026, from [Link]

-

Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 12, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 2- AZETIDINONE DERIVATIVES. (n.d.). Jetir.org. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemijournal.com [chemijournal.com]

- 3. globalscitechocean.com [globalscitechocean.com]

- 4. impactfactor.org [impactfactor.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Ezetimibe: an update on the mechanism of action, pharmacokinetics and recent clinical trials | Scilit [scilit.com]

- 9. How Do 2-Azetidiones Work? Uses, Side Effects, Drug Names [rxlist.com]

- 10. Ezetimibe - Wikipedia [en.wikipedia.org]

- 11. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 13. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]

- 14. 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

- 16. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Abstract

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a constrained β-amino acid precursor and a core component of various peptidomimetics and β-lactam antibiotic analogues, its unambiguous structural characterization is paramount. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the positive identification and quality assessment of this compound. We delve into the rationale behind spectral assignments, present detailed experimental protocols for data acquisition, and offer insights grounded in established chemical principles.

Introduction: The Significance of a Chiral Building Block

The 2-azetidinone ring, commonly known as the β-lactam ring, is a cornerstone of some of the most important antibiotic classes in history, including penicillins and cephalosporins.[1][2] These molecules function by inhibiting bacterial cell wall biosynthesis.[3] The introduction of varied substituents onto this core scaffold allows for the modulation of biological activity, stability, and pharmacokinetic properties. This compound serves as a versatile chiral building block for creating novel therapeutic agents. The presence of the N-hydroxy group can influence its biological activity and stability, while the Boc-protected amine at the C3 position provides a handle for further synthetic elaboration, such as peptide coupling.

Given its role as a critical intermediate, stringent structural verification is non-negotiable. Spectroscopic analysis provides a definitive, non-destructive method to confirm the compound's identity, stereochemistry, and purity. This guide synthesizes expected data from foundational spectroscopic principles and data from analogous structures to provide a predictive and practical framework for researchers.

Molecular Structure and Spectroscopic Implications

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all NMR assignments.

Caption: Numbered structure of this compound.

Key Structural Features:

-

β-Lactam Ring: A four-membered cyclic amide. The significant ring strain affects bond angles and lengths, which has a pronounced effect on the C=O stretching frequency in IR spectroscopy.[2]

-

N-Boc Protecting Group: The tert-butoxycarbonyl group is a common amine protecting group. It is characterized by a strong carbonyl absorption in IR and distinct signals for the nine equivalent methyl protons and the quaternary carbon in NMR.[4]

-

Chiral Center (C3): The stereochemistry at this position is critical. The two protons on the adjacent C4 are diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals in the ¹H NMR spectrum, each coupling to the C3 proton.

-

N-Hydroxy Group: The hydroxyl group attached to the lactam nitrogen is a key feature. It is expected to show a characteristic O-H stretch in the IR spectrum and a potentially broad, exchangeable proton signal in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this molecule, a combination of ¹H, ¹³C, and 2D NMR experiments would provide unambiguous assignments.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of protons in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Notes |

|---|---|---|---|---|

| ~10.5 | br s | - | N1-OH | Broad signal, exchangeable with D₂O. Position is highly dependent on concentration and solvent. |

| ~7.0 | d | ~8.0 | C3-NH | Doublet due to coupling with H3. Position can vary and signal may broaden. |

| ~4.8 | m | - | H3 | Complex multiplet due to coupling with NH, H4a, and H4b. |

| ~3.8 | dd | J ≈ 15.0, 5.0 | H4a | Part of an ABX system with H4b and H3. Diastereotopic proton, expected to show geminal and vicinal coupling. |

| ~3.2 | dd | J ≈ 15.0, 2.5 | H4b | The other diastereotopic proton at C4. The large geminal coupling (~15 Hz) is characteristic of protons on a four-membered ring. |

| 1.38 | s | - | -C(CH₃ )₃ | A strong singlet integrating to 9 protons, characteristic of the Boc group.[5] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it helps in observing exchangeable protons like N-H and O-H, which might be lost in solvents like D₂O.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum with 16-32 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Confirmation: To confirm the assignment of exchangeable protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for N1-OH and C3-NH should diminish or disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

|---|---|---|

| ~168.0 | C2 (Lactam C=O) | The β-lactam carbonyl is typically found in this region.[4] |

| ~155.5 | C5 (Boc C=O) | Carbonyl carbon of the carbamate group.[4] |

| ~78.0 | C6 (-C (CH₃)₃) | Quaternary carbon of the tert-butyl group. |

| ~55.0 | C3 | The methine carbon bearing the amino group. |

| ~45.0 | C4 | The methylene carbon of the azetidinone ring. |

| ~28.0 | C7,C8,C9 (-C(CH₃ )₃) | The three equivalent methyl carbons of the Boc group.[4][5] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 101 MHz (or corresponding frequency for the spectrometer) probe.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[6]

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Broad, Medium | O-H Stretch | N-Hydroxy |

| ~3350 | Medium | N-H Stretch | Amide (Boc) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Boc & Ring) |

| ~1760 | Strong | C=O Stretch | β-Lactam Carbonyl |

| ~1695 | Strong | C=O Stretch | Carbamate (Boc) Carbonyl |

| ~1520 | Medium | N-H Bend | Amide II |

| 1365 & 1390 | Medium | C-H Bend | gem-dimethyl (Boc) |

| ~1160 | Strong | C-O Stretch | Carbamate (Boc) |

Causality Behind Key Absorptions:

-

β-Lactam Carbonyl: The most characteristic peak is the C=O stretch of the β-lactam ring. Its high frequency (~1760 cm⁻¹) compared to a typical acyclic amide (~1650 cm⁻¹) is a direct consequence of the significant angle strain in the four-membered ring, which increases the s-character of the C=O bond.[7]

-

Boc Group: The Boc group gives rise to two prominent absorptions: the carbamate C=O stretch (~1695 cm⁻¹) and a strong C-O stretch (~1160 cm⁻¹).[8]

Experimental Protocol: IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructural features. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound.

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

| m/z | Ion | Rationale |

|---|---|---|

| 217.11 | [M+H]⁺ | Protonated molecular ion (C₉H₁₆N₂O₄ + H⁺) |

| 239.09 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 161.07 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 117.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (100 Da) |

Fragmentation Rationale: The N-Boc group is notoriously labile in the mass spectrometer. The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group as CO₂ and isobutylene (100 Da), leading to characteristic neutral losses that are highly diagnostic.

Caption: Workflow for the synthesis and spectroscopic validation of the target compound.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Mode):

-

Capillary Voltage: ~3.5 kV

-

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions.

-

Nebulizer Pressure: Optimized for a stable spray.

-

-

Data Acquisition: Acquire spectra in the m/z range of 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain accurate mass data, which can be used to confirm the elemental formula.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS techniques. Key identifying features include the diastereotopic protons of the azetidinone ring in ¹H NMR, the characteristic high-frequency β-lactam carbonyl stretch (~1760 cm⁻¹) in the IR spectrum, and the predictable fragmentation of the Boc group in mass spectrometry. This guide provides a robust framework of the expected spectroscopic data and validated protocols, empowering researchers in drug discovery and development to confidently identify and utilize this valuable chiral intermediate.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

Wiley-VCH. (2008). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Available at: [Link]

-

AWS. Aza-amino Acid Scan for Rapid Identification of Secondary Structure. Available at: [Link]

-

LibreTexts Chemistry. Infrared (IR) Spectroscopy. Available at: [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Available at: [Link]

-

ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available at: [Link]

-

TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]

-

The Royal Society of Chemistry. Infrared spectroscopy. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

Bio-Ethanol, a new bio-fuel from biomass. (2015). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Available at: [Link]

-

SpringerLink. (2004). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Available at: [Link]

-

PubChem. 2-Azetidinone. Available at: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 2-Azetidinone | C3H5NO | CID 136721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. mdpi.com [mdpi.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. researchgate.net [researchgate.net]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Synthetic β-Lactams

This guide provides a comprehensive exploration of the scientific journey behind synthetic β-lactam antibiotics. It delves into the pivotal discoveries, the rationale behind chemical modifications, and the persistent challenge of bacterial resistance that has driven innovation for nearly a century. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this cornerstone class of antibacterial agents.

The Genesis: Penicillin and the Dawn of a New Era

The story of β-lactam antibiotics begins not with synthesis, but with a serendipitous observation. In 1928, Scottish bacteriologist Alexander Fleming noticed that a culture of Staphylococcus aureus had been contaminated by the mold Penicillium notatum (now classified as P. chrysogenum), and the bacteria surrounding the mold had been lysed.[1][2] Fleming isolated the mold, grew it in a fluid medium, and discovered it produced a substance—penicillin—capable of killing many common bacteria.[1][2] He published his findings in 1929, but the instability of the compound and the difficulty in producing large quantities meant its therapeutic potential was not immediately realized.[3][4]

It wasn't until the 1940s that a team at the University of Oxford, led by Howard Florey and Ernst Chain, successfully developed methods for purifying and mass-producing penicillin, turning a laboratory curiosity into a life-saving drug crucial during World War II.[2][3][5] This monumental achievement marked the beginning of the antibiotic age and laid the molecular groundwork for all subsequent β-lactam development.[3][6] The core of penicillin's activity was its four-membered β-lactam ring, a strained cyclic amide that mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), enzymes essential for cross-linking the bacterial cell wall.[7]

The Rise of Resistance and the Need for Synthesis

The widespread use of penicillin led to an inevitable evolutionary response from bacteria: the emergence of resistance. The primary mechanism was the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[7][8][9] The first β-lactamase was documented as early as 1940.[6] This growing threat, particularly from penicillinase-producing Staphylococcus aureus in hospitals, created an urgent need for new antibiotics that could withstand this enzymatic assault.[10] This challenge was the primary catalyst for the development of synthetic and semi-synthetic β-lactams.

The first fully synthetic β-lactam was actually prepared by Hermann Staudinger in 1907, predating Fleming's discovery, through a [2+2] cycloaddition.[6][7] However, its antibiotic properties were unknown. The modern era of synthetic β-lactams began with the modification of naturally produced scaffolds.

The Cephalosporins: Expanding the Spectrum

A new chapter began in 1945 when Italian scientist Giuseppe Brotzu isolated the fungus Cephalosporium acremonium from a sewage outfall in Sardinia.[2][10] This fungus was found to produce several antibiotics. Researchers in Oxford later isolated cephalosporin C, a compound that, like penicillin, contained a β-lactam ring but was notably resistant to penicillinase.[10]

The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), was a critical breakthrough that paralleled the earlier isolation of penicillin's 6-aminopenicillanic acid (6-APA).[2][10] It enabled chemists to create thousands of semi-synthetic derivatives by modifying the side chains at the C-7 and C-3 positions. This work led to the first cephalosporin for clinical use, Cephalothin, which became available in 1964.[11]

Causality in Cephalosporin Generations

The development of cephalosporins is logically categorized into "generations," each representing a significant shift in spectrum and β-lactamase stability, driven by specific chemical modifications.

-

First Generation (e.g., Cefazolin, Cephalexin): Highly active against Gram-positive cocci but with limited activity against Gram-negative bacteria.[12]

-

Second Generation (e.g., Cefuroxime): An important structural innovation was the introduction of an α-iminomethoxy group to the C-7 side chain. This modification provided steric hindrance, increasing resistance to many β-lactamases and expanding the Gram-negative spectrum.[11]

-

Third Generation (e.g., Cefotaxime, Ceftriaxone): The addition of an aminothiazole ring to the C-7 side chain drastically increased binding affinity to PBPs, further enhancing activity against Gram-negative bacteria, including many that were resistant to earlier generations.[11] However, this came at the cost of reduced potency against some Gram-positive organisms.[11]

-